molecular formula C18H19ClN2O B13443696 4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde

4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde

Cat. No.: B13443696
M. Wt: 314.8 g/mol
InChI Key: LGLPBHBLXSWKFD-GOSISDBHSA-N
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Description

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde typically involves the reaction of 4-chlorobenzyl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[®-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C18H19ClN2O/c19-17-8-6-16(7-9-17)18(15-4-2-1-3-5-15)21-12-10-20(14-22)11-13-21/h1-9,14,18H,10-13H2/t18-/m1/s1

InChI Key

LGLPBHBLXSWKFD-GOSISDBHSA-N

Isomeric SMILES

C1CN(CCN1C=O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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